molecular formula C21H20N2O3 B1240487 3-(2-ethoxyanilino)-2-(2-furanylmethyl)-3H-isoindol-1-one

3-(2-ethoxyanilino)-2-(2-furanylmethyl)-3H-isoindol-1-one

Cat. No. B1240487
M. Wt: 348.4 g/mol
InChI Key: TZKNJFPPPUUFLR-UHFFFAOYSA-N
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Description

3-(2-ethoxyanilino)-2-(2-furanylmethyl)-3H-isoindol-1-one is a member of isoindoles.

Scientific Research Applications

Reactivity in Chemical Synthesis

The compound 3-(2-ethoxyanilino)-2-(2-furanylmethyl)-3H-isoindol-1-one exhibits significant reactivity, making it valuable in chemical synthesis. For example, 1-ethoxyisochroman, a related compound, shows susceptibility to attack by various nucleophilic reagents, forming products like 1-alkoxyisochromans and 1-(hydroxyphenyl) isochromans, indicating potential pathways for the reactivity of similar compounds (Yamato, Ishikawa, & Kobayashi, 1980).

Enzymatic Resolution in Organic Chemistry

The compound's structural relatives, like 1-ethoxyvinyl esters, have shown efficacy in the enzymatic resolution of alcohols, suggesting potential applications in stereochemical organic synthesis (Kita, Takebe, Murata, Naka, & Akai, 2000).

Role in Isoindole Synthesis

The synthesis of isoindoles, including structures similar to 3-(2-ethoxyanilino)-2-(2-furanylmethyl)-3H-isoindol-1-one, has been explored. 2-Cyanobenzaldehyde reactions with alcohols, both in acidic and basic conditions, lead to various 3,3-dialkoxy-2,3-dihydro-1-hydroxy-1H-isoindoles and 3-alkoxy-2,3-dihydro-1H-isoindol-1-ones, showcasing the versatility of such compounds in generating diverse isoindoles (Sato, Ohmori, Kaitani, Kurosawa, Senzaki, Goto, & Saito, 1988).

Modulation of Fluorescent Properties

Compounds structurally related to 3-(2-ethoxyanilino)-2-(2-furanylmethyl)-3H-isoindol-1-one, like 3-hydroxychromones, exhibit solvent-dependent dual emission. This characteristic can be modulated by different substituents, indicating potential applications in molecular sensors and photophysical research (Klymchenko, Pivovarenko, Ozturk, & Demchenko, 2003).

Application in Heterocyclic Chemistry

In heterocyclic chemistry, the synthesis and characterization of similar compounds like substituted 6-ethoxyanilino-5H-benzo[a]phenothiazin-5-ones have been studied, indicating the relevance of such structures in generating novel heterocyclic compounds (Agarwal & Atal, 1983).

properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

3-(2-ethoxyanilino)-2-(furan-2-ylmethyl)-3H-isoindol-1-one

InChI

InChI=1S/C21H20N2O3/c1-2-25-19-12-6-5-11-18(19)22-20-16-9-3-4-10-17(16)21(24)23(20)14-15-8-7-13-26-15/h3-13,20,22H,2,14H2,1H3

InChI Key

TZKNJFPPPUUFLR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC2C3=CC=CC=C3C(=O)N2CC4=CC=CO4

Canonical SMILES

CCOC1=CC=CC=C1NC2C3=CC=CC=C3C(=O)N2CC4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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